![molecular formula C14H21NO3 B5832617 N-(1-ethylpropyl)-3,4-dimethoxybenzamide](/img/structure/B5832617.png)
N-(1-ethylpropyl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of Pendimethalin involves a di-nitration reaction . This process has been scaled up for the production of the herbicide using only nitric acid in continuous flow . The approach begins with batch experiments followed by flow synthesis using a 1/8-inch SS316 helical coil tube where the kinetics of the di-nitration were determined, and process optimization was done .Molecular Structure Analysis
The molecular structure of Pendimethalin is based on a nitrated aromatic ring structure consisting of hydroxyl (-OH) and nitro (-NO2) groups . The empirical formula is C13H19N3O4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pendimethalin include oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle .Scientific Research Applications
Antioxidant Properties
Benzamides, including our compound of interest, exhibit antioxidant activity. Researchers have investigated their potential to scavenge free radicals and chelate metal ions. These properties are crucial for combating oxidative stress, which is implicated in various diseases and aging processes .
Antibacterial Activity
The compound has been evaluated for its antibacterial effects against both gram-positive and gram-negative bacteria. Understanding its efficacy in inhibiting bacterial growth is essential for developing novel antimicrobial agents .
Anti-Inflammatory Potential
Benzamides have shown promise as anti-inflammatory agents. By modulating inflammatory pathways, they may contribute to managing inflammatory conditions such as arthritis, colitis, and other immune-related disorders .
Analgesic Properties
Some benzamides possess analgesic effects, making them potential candidates for pain management. Investigating their mechanisms of action and safety profiles is crucial for clinical applications .
Drug Discovery and Medicinal Chemistry
Benzamides serve as building blocks in drug discovery. Researchers explore their structural modifications to develop new pharmaceuticals. Our compound could be a starting point for designing targeted therapies .
Industrial Applications
Beyond medicine, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture. Their diverse chemical properties make them valuable for various applications .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s known that benzamides interact with their targets to induce a variety of effects, depending on the specific target and the cellular context .
Biochemical Pathways
Benzamides have been shown to influence a variety of biochemical pathways, often resulting in the modulation of cellular processes such as cell growth, inflammation, and oxidative stress .
Result of Action
Benzamides have been shown to exert a variety of effects at the molecular and cellular levels, often resulting in the modulation of cellular processes such as cell growth, inflammation, and oxidative stress .
properties
IUPAC Name |
3,4-dimethoxy-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-8-12(17-3)13(9-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARQSPXWIUHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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